

Development of a Validated HPLC Method for the Analysis of Erigeroside

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Compound of Interest

Compound Name: *Erigeroside*

Cat. No.: *B150121*

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Application Note

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Erigeroside**, a pyranone glycoside with known antioxidant and neuroprotective properties. The developed method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and research applications involving the quantification of **Erigeroside** in various sample matrices.

Introduction

Erigeroside (3-(beta-D-Glucopyranosyloxy)-4H-pyran-4-one) is a naturally occurring phenolic glycoside found in plants such as *Erigeron breviscapus* and *Satureja khuzistanica*. Emerging research has highlighted its potential therapeutic benefits, including antioxidant and neuroprotective effects. To support further research and potential drug development, a reliable and validated analytical method for the quantification of **Erigeroside** is essential. This document provides a detailed protocol for a validated RP-HPLC method for the analysis of **Erigeroside**.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Elution	0-2 min: 5% B 2-15 min: 5-30% B 15-18 min: 30-90% B 18-20 min: 90% B 20-22 min: 90-5% B 22-25 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	275 nm
Injection Volume	10 µL

Preparation of Standard and Sample Solutions

- **Standard Stock Solution:** Accurately weigh 10 mg of **Erigeroside** reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
- **Sample Preparation:** The sample preparation protocol will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds. The final extract should be dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

Parameter	Results
Linearity (R^2)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Specificity	No interference from blank matrix
Robustness	Unaffected by minor changes in flow rate and temperature

Experimental Protocols

Protocol 1: HPLC System Suitability Test

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the working standard solution (e.g., 20 µg/mL) six times.
- Calculate the relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be less than 2%.

Protocol 2: Linearity Determination

- Inject the prepared working standard solutions in triplicate.
- Construct a calibration curve by plotting the mean peak area against the concentration.

- Perform a linear regression analysis and determine the correlation coefficient (R^2).

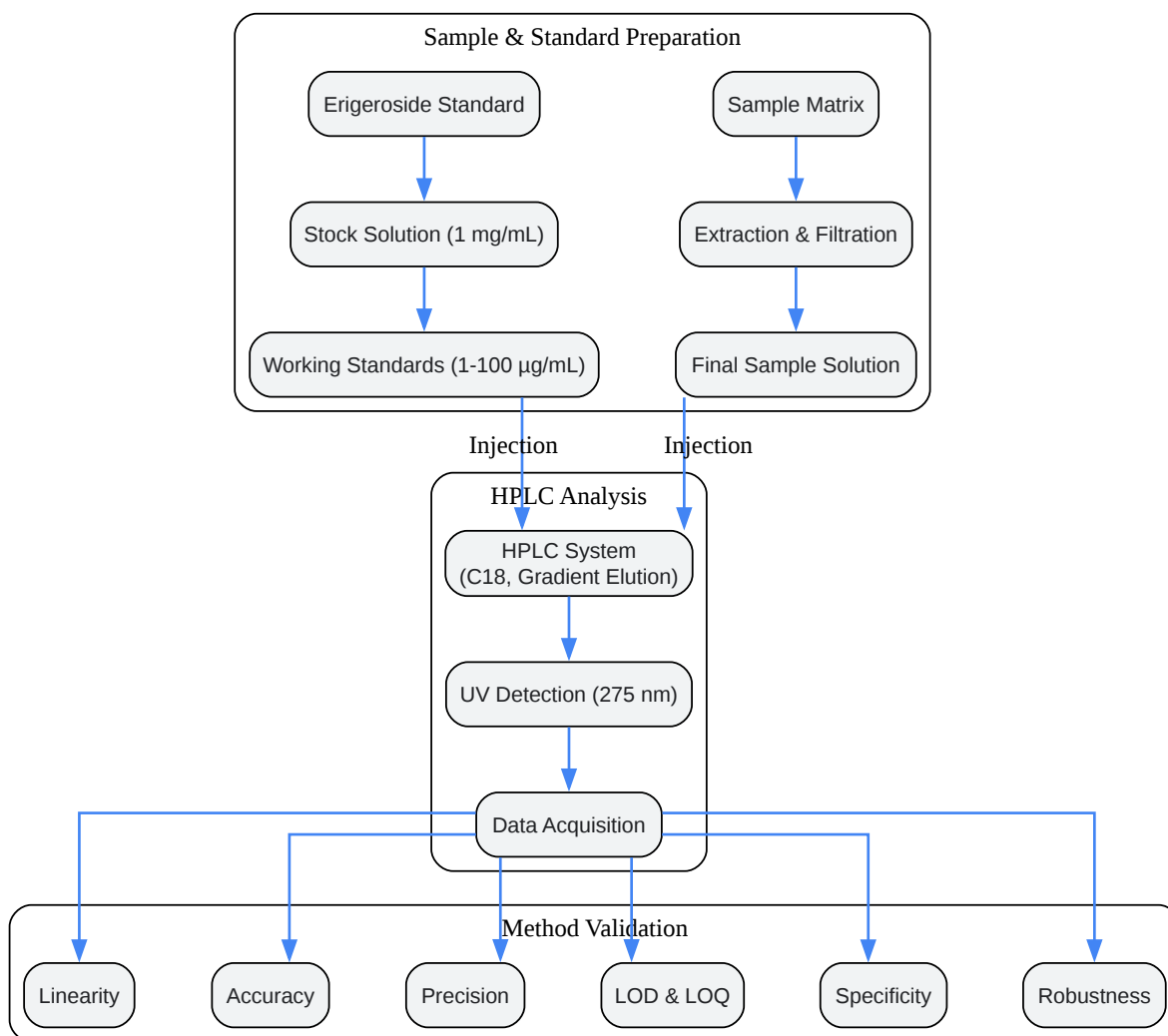
Protocol 3: Accuracy Assessment (Spike Recovery)

- Spike a blank sample matrix with known concentrations of **Erigeroside** at three levels (low, medium, and high).
- Prepare and analyze the spiked samples in triplicate.
- Calculate the percentage recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Protocol 4: Precision Evaluation (Repeatability and Intermediate Precision)

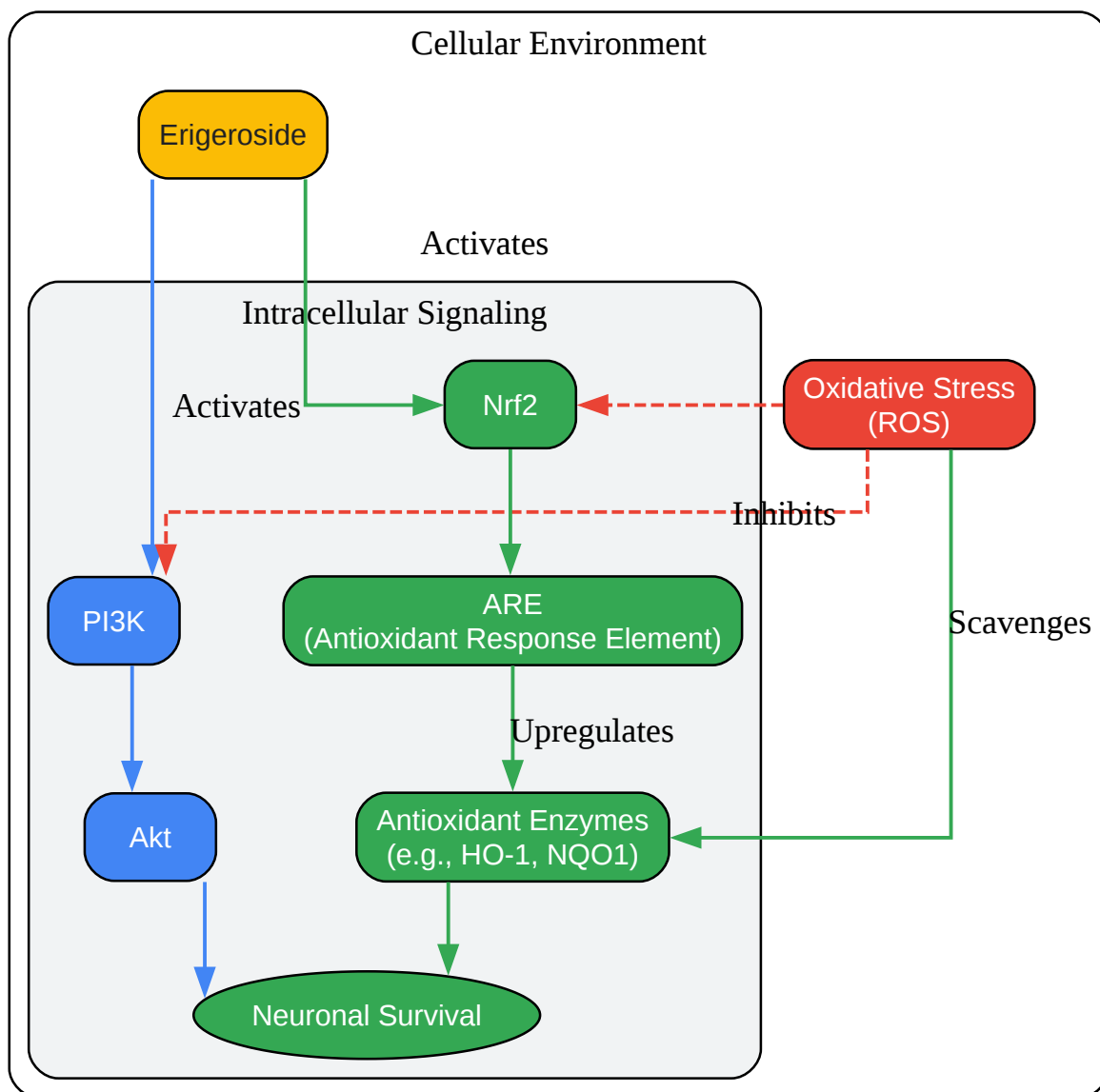
- Repeatability (Intra-day precision): Analyze six replicates of a sample at a single concentration on the same day.
- Intermediate Precision (Inter-day precision): Analyze six replicates of a sample at a single concentration on three different days.
- Calculate the %RSD for the measured concentrations.

Visualization of Experimental Workflow and Signaling Pathway



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Caption: HPLC method development and validation workflow.



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